molecular formula C19H26N4O4 B2816914 1-(OXAN-4-YL)-4-[4-(PYRIMIDIN-2-YLOXY)PIPERIDINE-1-CARBONYL]PYRROLIDIN-2-ONE CAS No. 1421462-29-4

1-(OXAN-4-YL)-4-[4-(PYRIMIDIN-2-YLOXY)PIPERIDINE-1-CARBONYL]PYRROLIDIN-2-ONE

Cat. No.: B2816914
CAS No.: 1421462-29-4
M. Wt: 374.441
InChI Key: HWQIXGLWBWHSSS-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-4-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a synthetically designed organic compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidine ring , which is a nitrogen-containing heterocycle recognized as a " privileged scaffold " due to its prevalence in biologically active molecules and therapeutics . The pyrimidine moiety is a fundamental component of nucleic acids and is found in a wide range of compounds with documented antiviral, antimicrobial, anti-inflammatory, and anticancer properties . The molecular architecture of this compound, which combines the pyrimidine ring with a piperidine carbonyl linker and a pyrrolidin-2-one group, suggests potential for interaction with various enzymatic targets. Similar pyrimidine-based structures have been developed as potent and selective enzyme inhibitors, such as dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes treatment . Researchers can leverage this compound as a key chemical intermediate or a pharmacological probe for developing novel therapeutic agents, studying enzyme mechanisms, or exploring structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions.

Properties

IUPAC Name

1-(oxan-4-yl)-4-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c24-17-12-14(13-23(17)15-4-10-26-11-5-15)18(25)22-8-2-16(3-9-22)27-19-20-6-1-7-21-19/h1,6-7,14-16H,2-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQIXGLWBWHSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Oxan-4-yl)-4-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one, also known by its CAS number 2380144-51-2, is a complex organic compound that has garnered interest due to its potential biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N4O3C_{16}H_{24}N_{4}O_{3} with a molecular weight of 320.39 g/mol. The structure features a pyrrolidinone ring, an oxan moiety, and a pyrimidinyl ether which are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H24N4O3
Molecular Weight320.39 g/mol
CAS Number2380144-51-2

Research into the biological activity of this compound indicates that it may function through several mechanisms:

  • Receptor Modulation : Preliminary studies suggest that the compound interacts with various receptors, potentially acting as an agonist or antagonist depending on the target. This modulation can influence metabolic processes and cellular signaling pathways.
  • Antiproliferative Effects : Similar compounds have shown antiproliferative activity in cancer cell lines. For instance, studies on piperidine derivatives have indicated their role as tubulin inhibitors, leading to increased mitotic arrest in cancer cells .
  • Metabolic Regulation : Non-selective α-adrenoceptor antagonists, which share structural similarities with this compound, have demonstrated potential in improving metabolic profiles by reducing triglycerides and glucose levels without affecting blood pressure .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Anticancer Activity : A study focused on piperidine derivatives revealed that certain compounds exhibited significant antiproliferative effects against prostate cancer cell lines with IC50 values in the low micromolar range . This suggests that similar structural motifs in this compound could yield comparable efficacy.
  • Metabolic Benefits : Another study highlighted the benefits of non-selective α-adrenoceptor antagonists derived from pyrrolidinone structures in managing metabolic syndrome components like hyperglycemia and dyslipidemia . This indicates a potential therapeutic application for managing metabolic diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are compared below based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Safety/Use Limitations
Target Compound Pyrrolidin-2-one Oxan-4-yl, pyrimidin-2-yloxy-piperidine Hypothetical kinase/antioxidant Not reported
1-(Piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone () Thiosemicarbazone Piperidine, phenylthiosemicarbazone Antioxidant (in vitro), metal chelation N/A
1-(2-Isopropyl-5-methyl cyclohexyl)-4-(piperidine-1-carbonyl) pyrrolidin-2-one () Pyrrolidin-2-one Cyclohexyl, piperidine-carbonyl Not for fragrance/flavor use Restricted to non-consumptive applications

Key Findings:

Structural Similarities :

  • All three compounds share a pyrrolidin-2-one or piperidine scaffold, critical for molecular recognition in biological systems. The target compound’s pyrimidin-2-yloxy group distinguishes it from the cyclohexyl substituent in ’s compound .

Functional Differences :

  • Antioxidant Activity : highlights that thiosemicarbazone-piperidine derivatives exhibit antioxidant properties via metal chelation (e.g., Cu²⁺, Zn²⁺), reducing oxidative stress in vitro . The target compound’s pyrimidine group may similarly scavenge free radicals, but experimental validation is lacking.
  • Safety Profiles : ’s compound is explicitly restricted from fragrance/flavor applications, likely due to toxicity or instability. The target compound’s tetrahydropyran moiety may mitigate such issues by enhancing solubility and reducing reactivity .

Therapeutic Potential: The thiosemicarbazone analog () shows promise in metal coordination chemistry, suggesting applications in neurodegenerative or cancer therapies . In contrast, the target compound’s pyrimidine linker could align it with kinase inhibitors (e.g., JAK/STAT pathway modulators), though this remains speculative.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Oxan-4-yl)-4-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one?

Answer:
The compound’s synthesis likely involves multi-step coupling reactions. Key steps include:

  • Core Construction : Formation of the pyrrolidin-2-one ring via cyclization or lactamization, as seen in analogous syntheses of β-aryl-γ-lactams using Heck–Matsuda desymmetrization .
  • Piperidine-Oxane Coupling : Introducing the 4-(pyrimidin-2-yloxy)piperidine moiety via nucleophilic substitution (e.g., Mitsunobu reaction for ether linkages) or carbonyl coupling (e.g., amide/urea bond formation using carbodiimide activators).
  • Chiral Resolution : If enantioselectivity is required, chiral stationary-phase chromatography (e.g., Daicel Chiralpak® columns) can achieve >90% enantiomeric excess, as demonstrated for related pyrrolidinone derivatives .

Basic: Which analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and stereochemistry, with 19F^{19}\text{F} NMR if fluorinated analogs are synthesized .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., ESI+ with <5 ppm error) .
  • Chiral Chromatography : SFC or HPLC with chiral columns (e.g., Daicel Chiralpak® IB/IC) to assess enantiopurity .
  • X-ray Crystallography : For absolute configuration determination, as applied to structurally related ligands in PDB entries (e.g., 8AOY) .

Advanced: How does conformational flexibility in the oxan-4-yl and piperidine moieties impact target binding or bioactivity?

Answer:

  • Conformational Analysis : Molecular dynamics simulations or X-ray crystallography (e.g., PDB 8AOY) can reveal preferred rotameric states of the piperidine-oxane linkage. Restricted rotation due to steric hindrance may stabilize bioactive conformations .
  • Biological Implications : Rigid analogs (e.g., fused rings) could enhance selectivity for targets like enzymes or GPCRs, as shown in pyrrolidinone-based α1_1-adrenolytic agents .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Comparative Assays : Standardize in vitro/in vivo models (e.g., enzyme inhibition IC50_{50} vs. cell-based assays) to control for variability. For example, antiarrhythmic effects of pyrrolidinone derivatives were confirmed using ex vivo rat heart models .
  • Structural Analog Analysis : Compare activity trends across derivatives (e.g., substituent effects on potency). Evidence from SAR studies on similar compounds (e.g., 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one) highlights the role of electron-withdrawing groups in enhancing bioactivity .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Substituent Variation : Systematically modify:
    • Oxane Ring : Replace with morpholine or tetrahydropyran to alter polarity .
    • Pyrimidin-2-yloxy Group : Introduce halogens or methyl groups to modulate π-stacking interactions .
  • Biological Testing : Prioritize high-throughput screening against target panels (e.g., kinase or protease assays) to identify key pharmacophores. For example, trifluoromethylphenyl substitutions in pyrrolidinones enhanced antimicrobial activity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like acetylcholinesterase, guided by SAR data from related inhibitors .

Advanced: What are the challenges in assessing the compound’s metabolic stability, and how can they be addressed?

Answer:

  • In Vitro Metabolism : Use liver microsomes or hepatocyte assays to identify labile sites (e.g., ester hydrolysis in the pyrrolidinone ring).
  • Stabilization Strategies : Introduce deuterium at metabolically vulnerable positions or replace ester groups with bioisosteres (e.g., amides), as shown in stabilized piperidine derivatives .
  • LC-MS/MS Analysis : Quantify metabolites and correlate degradation pathways with structural features .

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